

(Rac)-SHIN2 chemical structure and properties

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An In-Depth Technical Guide to **(Rac)-SHIN2**: Chemical Structure, Properties, and Biological Activity

Introduction

(Rac)-SHIN2 is a synthetic small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. As a racemic mixture, it contains equal amounts of the (+) and (-) enantiomers. SHMT plays a pivotal role in the biosynthesis of nucleotides and amino acids, making it an attractive target for anticancer drug development. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of (Rac)-SHIN2, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

(Rac)-SHIN2 is a dihydropyranopyrazole derivative. Its chemical structure and properties are summarized in the table below.



Property	Value	
IUPAC Name	6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent- 1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4- dihydropyrano[2,3-c]pyrazole-5-carbonitrile	
CAS Number	2204289-53-0	
Molecular Formula	C23H26N4O3	
Molecular Weight	406.49 g/mol	
Appearance	Not specified in available literature	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	

Biological Activity and Mechanism of Action

(Rac)-SHIN2 exerts its biological effects by inhibiting serine hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

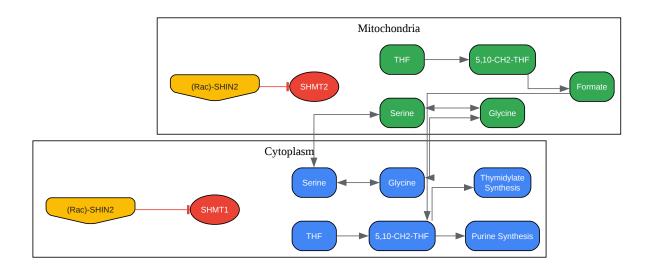
By inhibiting SHMT, **(Rac)-SHIN2** disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by (Rac)-SHIN2.

One-carbon unit shuttling





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SHMT Inhibition by (Rac)-SHIN2 in One-Carbon Metabolism.

Quantitative Biological Data

Most of the publicly available quantitative data on the biological activity of SHIN2 pertains to its enantiomerically pure form, (+)SHIN2. This enantiomer has been shown to be the more active of the two. The following table summarizes key findings, which are indicative of the potential of the racemic mixture.



Assay	Cell Line	Parameter	Value	Reference
Cell Proliferation	HCT116 (Colon Cancer)	IC50 of (+)SHIN2	300 nM	[1]
Cell Proliferation	Molt4 (T-ALL)	IC50 of (+)SHIN2	89 nM	[1]
Cell Cycle Analysis	Molt4 (T-ALL)	Effect of 2 μM (+)SHIN2 (24h)	S phase arrest	[1]
In vivo Efficacy	Mouse Primary T-ALL	Treatment with (+)SHIN2	Increased survival	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **(Rac)-SHIN2** are not publicly available in the reviewed literature. However, standardized protocols for the key biological assays used to characterize its activity are provided below.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- 96-well cell culture plates
- Complete cell culture medium
- (Rac)-SHIN2 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader



Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of (Rac)-SHIN2 in complete medium.
- Remove the medium from the wells and add 100 μL of the diluted compound or vehicle control (medium with DMSO).
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Incubate at room temperature in the dark for at least 2 hours.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

- 6-well cell culture plates
- Complete cell culture medium
- (Rac)-SHIN2 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)



- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

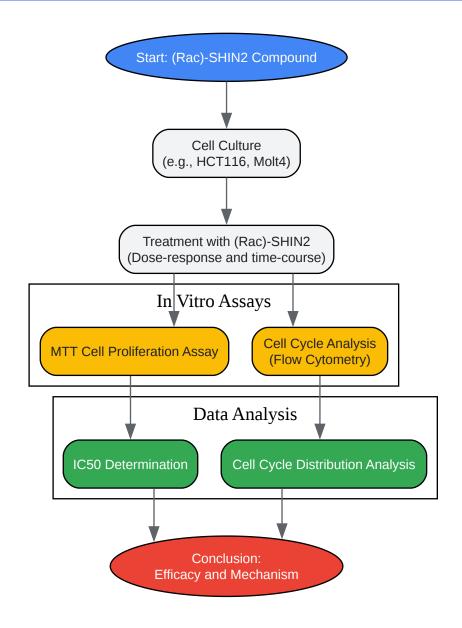
Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with various concentrations of (Rac)-SHIN2 or vehicle control for the desired duration (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with PBS and resuspend the cell pellet.
- Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
- Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of **(Rac)-SHIN2**.





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In Vitro Evaluation Workflow for (Rac)-SHIN2.

Conclusion

(Rac)-SHIN2 is a promising inhibitor of SHMT with demonstrated anti-proliferative effects in cancer cell lines, primarily attributed to its (+) enantiomer. Its mechanism of action, through the disruption of one-carbon metabolism, highlights a critical vulnerability in cancer cells. Further investigation into the specific activities of the racemic mixture and its individual enantiomers, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflows



detailed in this guide provide a framework for the continued investigation of **(Rac)-SHIN2** and other SHMT inhibitors.

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References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
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